molecular formula C12H23N3 B14914129 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole

Cat. No.: B14914129
M. Wt: 209.33 g/mol
InChI Key: ZEEUYZRTODHOEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with isobutyl bromide and neopentyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl and neopentyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Biological Activity

3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique structural features, including an isobutyl and a neopentyl group. These substituents may influence its biological activity and pharmacological potential. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The general formula for this compound indicates a complex structure that allows for various interactions with biological targets. The potential for electrophilic and nucleophilic substitutions makes it a versatile compound for further modifications aimed at enhancing its biological activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods that allow for the introduction of various functional groups. The exploration of its derivatives is crucial as modifications can lead to enhanced biological activities or altered pharmacokinetic properties.

Antitumor Activity

A study focusing on related triazole compounds demonstrated significant antitumor activity through mechanisms such as apoptosis and mitochondrial depolarization. These compounds were shown to be effective in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines like HeLa and Jurkat . Although direct studies on this compound are lacking, its structural similarity to active triazoles suggests potential antitumor properties.

Antimicrobial Studies

Research has indicated that triazole derivatives exhibit substantial antimicrobial activity against both bacterial and fungal pathogens. In vitro studies have shown that certain synthesized triazoles possess higher inhibition rates compared to standard treatments . This suggests that this compound may also have promising antimicrobial effects warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazoleContains chlorophenyl and nitrophenyl groupsExhibits significant antitumor activity
4-Amino-5-(4-isobutylphenyl)-1H-1,2,4-triazoleFeatures an amino group on the triazole ringKnown for its antibacterial properties
3-(2-chlorophenyl)-5-(pentadecyl)-1H-1,2,4-triazoleLong alkyl chain enhances lipophilicityInvestigated for use in agrochemicals

This table highlights how variations in substituents can influence the biological activity of triazoles. The unique combination of isobutyl and neopentyl groups in this compound may confer distinct properties not found in other triazoles.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole

InChI

InChI=1S/C12H23N3/c1-9(2)7-10-13-11(15(6)14-10)8-12(3,4)5/h9H,7-8H2,1-6H3

InChI Key

ZEEUYZRTODHOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)CC(C)(C)C)C

Origin of Product

United States

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